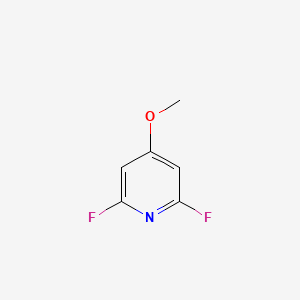

2,6-Difluoro-4-methoxypyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,6-Difluoro-4-methoxypyridine” is a chemical compound with the molecular formula C6H5F2NO . It has a molecular weight of 145.11 . The compound appears as a colorless to yellow liquid .

Synthesis Analysis

The synthesis of “2,6-Difluoro-4-methoxypyridine” and similar fluoropyridines has been a topic of interest in recent years . One of the methods used for the synthesis of such compounds is the Suzuki–Miyaura coupling . This method is widely applied for carbon–carbon bond-forming reactions due to its mild and functional group tolerant reaction conditions .Molecular Structure Analysis

The InChI code for “2,6-Difluoro-4-methoxypyridine” is1S/C6H5F2NO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3 . The SMILES representation is COC1=CC(F)=NC(F)=C1 . Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a common reaction involving “2,6-Difluoro-4-methoxypyridine” and similar compounds . In this reaction, chemically differentiated fragments participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

“2,6-Difluoro-4-methoxypyridine” is a colorless to yellow liquid . The compound has a molecular weight of 145.11 and a molecular formula of C6H5F2NO .Scientific Research Applications

Deprotometalation and Regioselectivity

- 2,6-Difluoro-4-methoxypyridine has been used in deprotometalation studies. Hedidi et al. (2016) investigated the deprotometalation of various methoxy- and fluoro-pyridines, including 2,6-difluoro-4-methoxypyridine, using a mixed lithium-zinc combination. They observed efficient functionalization and discussed regioselectivities in light of the CH acidities of the substrates (Hedidi et al., 2016).

Reactions with Sodium Azide

- Banks and Prakash (1974) explored the reaction of perfluoro-(4-isopropylpyridine) with sodium azide, leading to derivatives including 2-azido-3,5,6-trifluoro-4-methoxypyridine. These derivatives were further reacted to produce various compounds like aziridine and iminophosphorane (Banks & Prakash, 1974).

Electrophilic Properties

- Research by Banks et al. (1971) on perfluoro-(4-phenylpyridine) demonstrated reactions with nucleophiles like sodium methoxide, leading to derivatives including 3,5,6-trifluoro-2-methoxy-4-pentafluorophenylpyridine, which is structurally related to 2,6-difluoro-4-methoxypyridine (Banks et al., 1971).

Phosphorescent Iridium(III) Complexes

- Wu et al. (2007) synthesized 2-difluorophenyl-4-methoxypyridine ligands, utilized in preparing iridium complexes. These complexes, including variants of 2,6-difluoro-4-methoxypyridine, were studied for their photophysical and electrochemical properties, demonstrating potential in optoelectronic applications (Wu et al., 2007).

Formation of Hypervalent Complexes

- Nakash, Gut, and Goldvaser (2005) reported the formation of hypervalent complexes involving interactions between trifluorosilanes and pyridines, including 4-methoxypyridine. This study highlights the potential for using such interactions in supramolecular chemistry (Nakash et al., 2005).

Vibrational and Electronic Spectra Studies

- Arjunan et al. (2011) conducted a study on the vibrational and electronic spectra of 2-chloro-6-methoxypyridine, a related compound, providing insights into the influence of substituents like the methoxy group on spectral characteristics, which can be extrapolated to 2,6-difluoro-4-methoxypyridine (Arjunan et al., 2011).

Synthesis and Application in Lycopodium Alkaloids

- Bisai and Sarpong (2010) utilized a methoxypyridine in the synthesis of the Lycopodium alkaloid lycoposerramine R, showcasing its role in complex organic synthesis and potential in medicinal chemistry (Bisai & Sarpong, 2010).

Mechanism of Action

Target of Action

2,6-Difluoro-4-methoxypyridine is a chemical compound used in the synthesis of various pharmaceutical and agrochemical products It is known to be involved in suzuki–miyaura coupling reactions, which are widely used in organic chemistry for the formation of carbon-carbon bonds .

Mode of Action

The mode of action of 2,6-Difluoro-4-methoxypyridine is primarily through its participation in Suzuki–Miyaura coupling reactions . This process involves the cross-coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The compound’s fluorine atoms and methoxy group likely influence its reactivity and selectivity in these reactions.

Biochemical Pathways

The compound’s involvement in suzuki–miyaura coupling reactions suggests it plays a role in the synthesis of complex organic molecules, potentially influencing various biochemical pathways depending on the specific context of its use .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It also shows inhibitory activity against CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The molecular and cellular effects of 2,6-Difluoro-4-methoxypyridine’s action largely depend on the specific context of its use. As a reagent in Suzuki–Miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of 2,6-Difluoro-4-methoxypyridine can be influenced by various environmental factors. For instance, Suzuki–Miyaura coupling reactions typically require a palladium catalyst and a base, and the reaction efficiency can be affected by the choice of these components, the temperature, and the solvent used .

properties

IUPAC Name |

2,6-difluoro-4-methoxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTFKBJLWDISRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2463544.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2463545.png)

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone](/img/structure/B2463549.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2463555.png)